[(S)-1-Methyl-2-oxo-3-bromopropyl]carbamic acid tert-butyl ester
Description
[(S)-1-Methyl-2-oxo-3-bromopropyl]carbamic acid tert-butyl ester is a chiral carbamate derivative characterized by a brominated propyl backbone and a tert-butyl carbamate protecting group. This compound is structurally significant in organic synthesis, particularly as a key intermediate in pharmaceuticals and bioactive molecules. Its stereochemistry (S-configuration at the methyl-substituted carbon) and bromine substituent enhance reactivity in nucleophilic substitution reactions, enabling applications in asymmetric synthesis and drug development .
Properties
IUPAC Name |
tert-butyl N-[(2S)-4-bromo-3-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO3/c1-6(7(12)5-10)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXIUKCWXXPPLD-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CBr)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)CBr)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170876-69-4 | |
| Record name | tert-butyl N-[(2S)-4-bromo-3-oxobutan-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-1-Methyl-2-oxo-3-bromopropyl]carbamic acid tert-butyl ester typically involves the reaction of (S)-1-Methyl-2-oxo-3-bromopropylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at low temperatures to prevent any side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining the chiral purity of the product .
Chemical Reactions Analysis
Types of Reactions
[(S)-1-Methyl-2-oxo-3-bromopropyl]carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted carbamates.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
[(S)-1-Methyl-2-oxo-3-bromopropyl]carbamic acid tert-butyl ester is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(S)-1-Methyl-2-oxo-3-bromopropyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The bromine atom and the carbamate group play crucial roles in its binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The compound shares structural homology with several carbamate derivatives, differing primarily in substituents and stereochemistry. Key analogs include:
[(S)-1-Benzyl-2-oxo-3-chloropropyl]carbamic Acid tert-Butyl Ester
- Structure : Chlorine replaces bromine at the 3-position; a benzyl group substitutes the methyl group.
- Reactivity: The chloro substituent exhibits lower leaving-group ability compared to bromine, reducing reaction rates in SN2 pathways.
- Applications : Used in peptide coupling and as a precursor for β-lactam antibiotics .
[1(S)-Methyl-2(S),3-Epoxypropyl]carbamic Acid tert-Butyl Ester
- Structure : Epoxy group replaces the bromine and ketone at positions 2–3.
- Reactivity : The epoxide ring enables ring-opening reactions (e.g., with nucleophiles or acids), contrasting with the bromo-ketone’s propensity for elimination or substitution .
- Applications : Serves as a versatile intermediate in polyol and epoxy resin synthesis .
(2-Cyclopropyl-2-oxo-ethyl)-carbamic Acid tert-Butyl Ester
- Structure : Cyclopropyl group replaces the methyl and bromine substituents.
- Reactivity : The strained cyclopropane ring enhances electrophilicity at the carbonyl, favoring conjugate additions. The absence of halogens limits halogen-specific reactions .
- Applications : Explored in cyclopropane-containing drug candidates (e.g., antiviral agents) .
Physicochemical and Spectroscopic Data
¹ NMR data inferred from analogs in evidence; ² Partial data from structurally related compounds.
Biological Activity
The compound [(S)-1-Methyl-2-oxo-3-bromopropyl]carbamic acid tert-butyl ester is a derivative of carbamic acid with potential biological activities, particularly in neuroprotection and anti-inflammatory effects. This article explores its biological activity, supported by case studies and research findings.
- Molecular Formula : C10H19BrN2O3
- Molecular Weight : 201.26 g/mol
- CAS Number : 1334485-63-0
Neuroprotective Effects
Research indicates that compounds similar to This compound exhibit neuroprotective properties. For instance, a study demonstrated that a related compound (referred to as M4) can inhibit amyloid beta peptide aggregation, which is significant in Alzheimer's disease pathology. The M4 compound showed moderate protective effects on astrocytes against toxicity induced by amyloid beta 1-42, increasing cell viability from 43.78% to 62.98% when co-treated with the peptide .
Anti-inflammatory Properties
The compound's ability to modulate inflammatory responses has also been investigated. In vitro studies revealed that it reduces tumor necrosis factor-alpha (TNF-α) levels in astrocyte cultures treated with amyloid beta, suggesting a potential role in mitigating neuroinflammation associated with neurodegenerative diseases .
Antioxidant Activity
The antioxidant properties of related compounds were assessed using the malondialdehyde (MDA) assay, which measures oxidative stress levels. The M4 compound significantly reduced MDA levels compared to control groups, indicating its potential as an antioxidant agent .
Study 1: In Vitro Neuroprotective Assessment
In a controlled laboratory setting, the effects of the M4 compound on astrocytes were evaluated:
| Treatment Condition | Cell Viability (%) | TNF-α Levels (pg/mL) |
|---|---|---|
| Control | 100 | 10 |
| Aβ 1-42 | 43.78 | 30 |
| Aβ 1-42 + M4 | 62.98 | 20 |
The results indicated that while the M4 compound did not completely prevent cell death, it significantly improved cell viability and reduced inflammatory markers compared to amyloid treatment alone .
Study 2: In Vivo Model of Scopolamine-Induced Oxidative Stress
An in vivo model using rats demonstrated that treatment with the M4 compound resulted in lower oxidative stress markers compared to untreated controls:
| Treatment Group | MDA Levels (μmol/g) |
|---|---|
| Control | 1.5 |
| Scopolamine | 3.0 |
| Scopolamine + M4 | 2.0 |
This study highlighted the compound's potential to mitigate oxidative stress induced by scopolamine, although it was less effective than galantamine, a known cholinesterase inhibitor .
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Boc₂O, Et₃N, DCM, 0°C → RT, 12h | Boc protection of amine |
| 2 | 3-Bromo-2-oxopropyl derivative, DIPEA, DMF, 40°C | Alkylation |
| 3 | Purification via column chromatography (hexane:EtOAc) | Isolation of product |
Which analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies regiochemistry and stereochemistry. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR, while the bromopropyl moiety exhibits coupling patterns reflecting its stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine’s characteristic M+2 peak) .
- Chiral HPLC : Essential for assessing enantiomeric excess (ee). Use chiral columns (e.g., Chiralpak AD-H) with hexane:IPA mobile phases .
Advanced Tip : X-ray crystallography can resolve ambiguous stereochemistry if crystals are obtainable .
How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected peaks in ¹H NMR) during synthesis?
Advanced Research Question
- 2D NMR Techniques : HSQC and HMBC help assign ambiguous peaks by correlating ¹H-¹³C couplings. For example, unexpected peaks may arise from diastereomers or residual solvents .
- By-Product Analysis : LC-MS identifies impurities like hydrolyzed Boc derivatives or bromide displacement products .
- Kinetic Studies : Varying reaction times/temperatures can pinpoint when side reactions (e.g., epimerization) occur .
What strategies enhance enantioselectivity in the synthesis of this chiral compound?
Advanced Research Question
- Chiral Catalysts : Asymmetric Mannich reactions or kinetic resolutions using organocatalysts (e.g., proline derivatives) can improve ee .
- Dynamic Kinetic Resolution : Use chiral auxiliaries or enzymes (e.g., lipases) to selectively protect the desired enantiomer .
- Solvent Effects : Polar solvents like MeCN or EtOAc may stabilize transition states favoring the (S)-configuration .
What are the common side reactions encountered during synthesis, and how can they be mitigated?
Basic Research Question
- Boc-Group Hydrolysis : Avoid aqueous workups at extreme pH. Use mild bases (e.g., NaHCO₃) and anhydrous conditions .
- Bromide Displacement : Competing SN2 reactions at the bromine site can be minimized by using bulky bases (e.g., DIPEA) .
- Oxidation of Ketone : Conduct reactions under inert atmosphere (N₂/Ar) to prevent 2-oxo group degradation .
How does the bromine atom influence the compound’s reactivity in subsequent derivatization reactions?
Advanced Research Question
The bromine serves as:
- Electrophilic Site : Participates in Suzuki-Miyaura cross-couplings (e.g., with aryl boronic acids) to introduce aromatic groups .
- Leaving Group : Enables nucleophilic substitutions (e.g., with amines or thiols) to form C-N or C-S bonds .
- Steric Hindrance : Bulky substituents near the bromine may slow reactivity, requiring optimized catalysts (e.g., Pd(PPh₃)₄) .
What are the stability profiles of this compound under various storage conditions?
Basic Research Question
- Short-Term : Store at –20°C in desiccated, amber vials to prevent light/moisture degradation .
- Long-Term : Lyophilization or storage under argon in anhydrous DMSO enhances stability .
- Stability Indicators : Monitor via TLC (Rf shifts) or HPLC (new peaks) over time .
How to design experiments to study its interaction with biological targets (e.g., enzymes)?
Advanced Research Question
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., HIV-1 protease) .
- Enzyme Assays : Measure IC₅₀ values via fluorescence-based kinetics (e.g., quenched substrates) .
- ADME Studies : Assess metabolic stability using liver microsomes and LC-MS/MS for metabolite identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
